BENG“E Troubleshooting & Optimization

Check Availability & Pricing

challenges in spray drying lactose and solutions

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Lactose-monohydrat
Cat. No.: B13396421
Get Quote
. J

Technical Support Center: Spray Drying Lactose

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working with
spray drying lactose.

Troubleshooting Guide

This guide addresses common challenges encountered during the spray drying of lactose and
provides systematic solutions.

Problem 1: Low Product Yield and Excessive Wall Deposition (Stickiness)

Symptoms:

+ A significant amount of powder adheres to the walls of the drying chamber and cyclone.
e The collected product quantity is significantly lower than the theoretical yield.

Possible Causes & Solutions:
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Cause

Solution

High Amorphous Content and Low Glass

Transition Temperature (Tg)

Amorphous lactose is hygroscopic and becomes
sticky at temperatures above its glass transition
temperature.[1][2][3] The outlet air temperature

in a spray dryer is often high enough to cause

this.[4]

1. Optimize Inlet Temperature: Higher inlet
temperatures can sometimes increase the
crystallinity of lactose, reducing stickiness.[5][6]
However, excessively high temperatures can
lead to browning (Maillard reaction).[3][7] A

balance must be found.

2. Control Outlet Temperature: Ensure the outlet
temperature is below the glass transition
temperature of your powder to minimize

stickiness.[8]

3. Increase Feed Concentration: Higher
feedstock concentrations (e.g., 50% w/v) have

been shown to decrease powder adhesion.[9]

4. Use Carrier Agents: Incorporate high
molecular weight excipients like maltodextrin,
gum arabic, or whey protein isolate (WPI) into
your feed solution.[4] These agents increase the
overall glass transition temperature of the
powder. For example, adding just 0.5% WPI
increased the yield of spray-dried lactose from
20% to 60% under high-humidity conditions.[10]
[11]

5. Equipment and Process Modifications:

Employing a spray dryer with a chamber wall
scraper can help remove deposited particles.
[12] Using low humidity and low-temperature
drying air can also mitigate stickiness, though

this may require a taller drying chamber.[12]
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Improper Atomization

An inconsistent spray pattern can cause
droplets to hit the chamber walls before they are
sufficiently dry.[13][14]

1. Check Nozzle/Atomizer: Ensure the nozzle is
not worn and is operating at the correct
pressure and speed.[13] Regular cleaning is

essential to prevent blockages.[13]

2. Adjust Feed Rate: A high feed rate may not
allow enough time for droplets to dry. Try

reducing the feed rate.[13]

Problem 2: Difficulty Controlling Lactose Crystallinity

Symptoms:

e The final product is either too amorphous or too crystalline for the intended application.

Amorphous lactose offers good compressibility but is unstable, while crystalline lactose is

more stable but may have poor flowability.[15]

Possible Causes & Solutions:
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Cause Solution

) ) The drying temperature is a major factor
Inappropriate Drying Temperature ) ] L
influencing the degree of crystallization.[5]

1. Adjust Inlet Temperature: Higher inlet air
temperatures (e.g., 134°C to 210°C) generally
lead to a higher degree of crystallinity in spray-
dried lactose.[5] This is because a higher
temperature provides a greater driving force for

solid-state crystallization.[5][6]

2. Control Residence Time: Longer residence
times in the drying chamber can promote
crystallization. Counter-current spray drying may
be beneficial for achieving more crystalline

particles.[16]

The composition and preparation of the feed
Feed Solution Properties solution can impact the final solid state of the

lactose.

1. Pre-crystallization: To produce a more
crystalline product, you can suspend crystalline
o-lactose monohydrate in a saturated lactose
solution before spray drying. The ratio of
crystalline to dissolved lactose in the slurry will

determine the final ratio in the powder.[17]

2. Addition of Co-excipients: The presence of
other substances, like PEG, can influence the
crystallization kinetics of lactose.[5] Co-spraying
with other carriers like mannitol can also be

used to modify the solid-state properties.[18]

Amorphous lactose is metastable and can
Post-Drying Storage Conditions crystallize over time, especially in the presence
of moisture.[15][16]

1. Control Humidity: Store amorphous or

partially amorphous spray-dried lactose in a low-
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humidity environment (e.g., below 30% RH) to

prevent moisture-induced crystallization.[19]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when spray drying lactose?
Al: The primary challenges in spray drying lactose are:

 Stickiness and Low Yield: Due to the formation of amorphous lactose, which has a low glass
transition temperature, the powder can become sticky and adhere to the dryer walls, leading
to significant product loss.[1][2][3]

o Controlling Crystallinity: Achieving a desired and consistent level of crystallinity in the final
product can be difficult. The process can yield fully amorphous, partially crystalline, or fully
crystalline lactose depending on the operating conditions.[5][15]

» Poor Flowability: The resulting powder may have poor flow characteristics, which is a critical
parameter for downstream processes like tableting and capsule filling.[9]

Q2: How can | increase the yield of my spray-dried lactose?
A2: To increase the yield, you need to minimize stickiness. Key strategies include:

» Using Carrier Agents: Adding a small amount of whey protein isolate (e.g., 0.5% w/w) can
dramatically increase the yield.[10][11] Maltodextrins and gum arabic are also effective.

e Optimizing Inlet Temperature: A higher inlet temperature can promote crystallization, which
reduces stickiness.[5]

 Increasing Feed Concentration: More concentrated feed solutions tend to result in less
adhesive powders.[9]

o Controlling Humidity: Operating under high-humidity and high-temperature conditions has
been shown to enhance crystallization and improve yield when used with a drying aid like
WPIL.[10][11]
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Q3: What is the effect of inlet temperature on the properties of spray-dried lactose?

A3: The inlet temperature is a critical parameter that significantly influences the final product's
properties:

o Crystallinity: Higher inlet temperatures generally result in a higher degree of crystallinity.[5]
For example, increasing the inlet temperature from 134°C to 210°C can increase the
crystallinity from ~55% to ~76%.[5]

e Moisture Content: Higher inlet temperatures usually lead to lower residual moisture content
in the powder.[20]

o Particle Morphology: High inlet temperatures can sometimes lead to the formation of more
irregular particles and agglomerates.[21]

« Yield: A higher inlet temperature, especially when combined with a smaller droplet size, can
lead to a higher product yield.[7]

Q4: How can | control the particle size of my spray-dried lactose?
A4: Particle size in spray drying is primarily controlled by:

o Atomization: The atomizer speed and pressure are key factors. Higher atomization energy
(higher speed or pressure) generally produces smaller droplets and, consequently, smaller
final particles.[13]

o Feed Properties: The viscosity and solids concentration of the feed solution affect
atomization. Higher viscosity can lead to larger droplets.[13]

o Feed Rate: Adjusting the feed rate can also influence particle size.[21]
Q5: What analytical techniques are used to characterize spray-dried lactose?

A5: A variety of techniques are used to characterize the physical and chemical properties of
spray-dried lactose:

 Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (TQ)
of the amorphous content and to quantify the degree of crystallinity.[15][22]
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o X-Ray Powder Diffraction (XRPD): To identify the crystalline form (e.g., a-lactose
monohydrate, B-lactose) and to quantify the amorphous content.[22][23]

e Thermogravimetric Analysis (TGA): To measure the moisture content, distinguishing between
surface water and bound crystal water.[15]

e Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface
morphology.[19]

o Laser Diffraction: For quantitative measurement of the particle size distribution.[23]

 Isothermal Microcalorimetry and Moisture Sorption Analysis: To study the stability and
crystallization kinetics of amorphous lactose.[22][24]

Quantitative Data Summary

Table 1: Effect of Inlet Temperature on Lactose Crystallinity

Inlet Temperature (°C) Approximate Degree of Crystallinity (%)
134 ~55
210 ~76

Source: Based on data from a study using a Buchi-290 laboratory-scale dryer.[5]

Table 2: Influence of Feedstock Concentration on Spray-Dried Lactose Properties

Feedstock
. Mean Charge .
Concentration (% Surface Area (m?/g) Pore Diameter (pm)
(nClg) (Cyclone)
wiv)
10 -54.9 1.06 198.7
50 -4.1 0.56 83.5

Source: These results show that increasing feedstock concentration reduces electrostatic
charge and adhesion.[9]
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Table 3: Impact of Whey Protein Isolate (WPI) on Product Yield

WPI Concentration (solid

. Drying Conditions Product Yield (%)
basis)
0% High-humidity 20
0.5% High-humidity 60

Source: Experiments conducted in a Buchi B-290 spray dryer.[10][11]

Experimental Protocols

Protocol 1: Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)

» Objective: To determine the glass transition temperature (Tg) and quantify the
amorphous/crystalline content of spray-dried lactose.

o Apparatus: A differential scanning calorimeter (e.g., METTLER TOLEDO DSC).[23]

e Procedure: a. Accurately weigh approximately 5 mg of the spray-dried lactose sample into an
aluminum DSC pan.[23] b. Seal the pan hermetically. c. Place the sample pan and an empty
reference pan into the DSC cell. d. Heat the sample under a dry nitrogen purge from a
starting temperature (e.g., 25°C) to a final temperature (e.g., 250°C) at a constant heating
rate (e.g., 10°C/min).[23]

o Data Analysis: a. The DSC thermogram will show endothermic and exothermic events. b. A
step change in the baseline indicates the glass transition (Tg) of the amorphous fraction. c. A
peak around 146°C corresponds to the dehydration of a-lactose monohydrate.[15] d. A sharp
endothermic peak around 216°C indicates the melting of crystalline lactose.[15] e. The
enthalpy of dehydration or melting can be used to quantify the crystalline content by
comparing it to a 100% crystalline standard.[15]

Protocol 2: Particle Size Distribution Analysis by Laser Diffraction
o Objective: To measure the particle size distribution of the spray-dried lactose powder.

o Apparatus: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer 2000).[23]
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e Procedure (Dry Method): a. Ensure the sample feeder tray is clean and dry. b. Transfer
approximately 1 g of the powder sample to the feeder tray.[23] c. Set the analysis
parameters: i. Vibration feed rate: e.g., 50%[23] ii. Dispersive air pressure: e.g., 2 bar[23] d.
Initiate the measurement. The instrument will disperse the powder in a stream of air and
pass it through a laser beam to measure the diffraction pattern, from which the particle size
distribution is calculated. e. Perform at least two measurements for each sample to ensure
reproducibility.[23]

o Data Analysis: a. The software will generate a particle size distribution curve and provide key
parameters such as the median patrticle size (D50) and the span of the distribution.

Visualizations

Caption: Troubleshooting workflow for low yield and stickiness.

Caption: Factors influencing lactose crystallinity during spray drying.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b13396421?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13396421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

